N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide
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Description
N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and possesses unique structural features that make it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Biological Activities
N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide is a compound that can be involved in the synthesis of various heterocyclic compounds with potential antimicrobial activities. For instance, derivatives of this compound have been used as key intermediates for synthesizing new heterocycles, such as coumarins, pyridines, pyrroles, thiazoles, and aminopyrazoles. These synthesized compounds have been evaluated for their antimicrobial properties, showing potential as antimicrobial agents (Bondock et al., 2008).
Antimicrobial and Cytotoxic Properties
Further research into the chemical modifications of such compounds has led to the synthesis of derivatives with enhanced biological properties. For example, the synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles and their subsequent conversion into N-acetamide and N-trifluoroacetamide derivatives has been explored. These compounds have been screened for their in vitro antibacterial activity against various pathogenic bacteria and for their cytotoxicity against human leukemia cell lines, revealing moderate to significant activities and highlighting their potential therapeutic applications (Aggarwal et al., 2014).
Crystal Structure Analysis
The compound has also been of interest in crystallography to understand the molecular and structural properties of related compounds. The crystal structure of similar compounds, like 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, has been determined to establish their conformation and molecular interactions, which can provide insights into the design of compounds with desired biological properties (Özbey et al., 2001).
Dual Cytokine Regulation
Interestingly, derivatives of this compound class have been found to act as dual cytokine regulators. For instance, a pyrimidylpiperazine derivative has been demonstrated to regulate tumor necrosis factor-alpha and interleukin-10 production, offering protection against endotoxin-induced shock in mice models. This dual regulatory action suggests potential applications in treating inflammatory diseases and conditions associated with cytokine dysregulation (Fukuda et al., 2000).
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(cyclopropanecarbonyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-12(2)16(3,11-17)18-14(21)10-19-6-8-20(9-7-19)15(22)13-4-5-13/h12-13H,4-10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRPVZUVBHFVLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)C(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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